Tridocosahexaenoin

Übersicht

Beschreibung

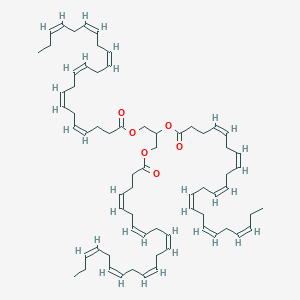

1,2,3-tricervonoylglycerol is a triglyceride. It is functionally related to a (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoate.

Wissenschaftliche Forschungsanwendungen

Chemische Zusammensetzung und Eigenschaften

Tridocosahexaenoin, auch bekannt als Tridocosahexaenoylglycerol, ist eine Art von Triacylglycerol (TAG) mit der Summenformel C69H98O6 . Es hat ein Molekulargewicht von 1023,52 . Diese Verbindung ist eine Art von Lipid und wird in reiner, flüssiger Form geliefert .

Verdauungs- und Oxidationsverhalten

Untersuchungen haben gezeigt, dass this compound und DHA als Ethylester ähnlich verdaut werden . Während der Verdauung werden Di- und Monoacylglycerole gebildet und ein Abbau von Hydroperoxiden festgestellt . Dies deutet darauf hin, dass this compound möglicherweise in Nahrungsergänzungsmitteln oder Lebensmittelprodukten verwendet werden könnte, da es im Körper gut aufgenommen und metabolisiert wird .

Oxidative Stabilität

Die oxidative Stabilität von this compound wurde untersucht, insbesondere im Zusammenhang mit seiner Einbeziehung in Cyclodextrin . Diese Forschung könnte Auswirkungen auf die Lagerung und Haltbarkeit von Produkten haben, die this compound enthalten .

Potenzielle gesundheitliche Vorteile

Omega-3-Fettsäuren wie Eicosapentaensäure (EPA) und Docosahexaensäure (DHA), die in this compound vorhanden sind, sind für die menschliche Gesundheit unerlässlich . Sie sind mit der visuellen Entwicklung, der kognitiven Gesundheit und dem Schutz vor Herz-Kreislauf-Erkrankungen verbunden

Wirkmechanismus

Target of Action

Tridocosahexaenoin is a triacylglycerol with anti-autoxidative properties . The primary targets of this compound are oxidative processes within the body, where it acts as an antioxidant .

Mode of Action

this compound interacts with its targets by inhibiting the process of autoxidation . This interaction results in a reduction of oxidative stress within the body, thereby protecting cells from damage caused by reactive oxygen species .

Biochemical Pathways

It is known that it plays a role in the oxidative stress pathway by reducing the production of peroxides . This can have downstream effects on various cellular processes, including inflammation and cell death.

Pharmacokinetics

It is known that the compound is a form of docosahexaenoic acid (dha), which is well-absorbed in the body and can cross the blood-brain barrier

Result of Action

The primary result of this compound’s action is a reduction in oxidative stress within the body . This can lead to a decrease in inflammation and cell damage, potentially improving overall health .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been shown that the compound exhibits marked resistance against autoxidation for a long period, during which the peroxide value remained constant at a marginal level

Biologische Aktivität

Tridocosahexaenoin (TDHA) is a triglyceride form of docosahexaenoic acid (DHA), a long-chain omega-3 fatty acid known for its numerous health benefits. This article delves into the biological activity of TDHA, focusing on its effects on various health conditions, mechanisms of action, and clinical findings from recent studies.

Overview of this compound

TDHA is composed of three DHA molecules esterified to glycerol. It is primarily derived from marine sources and is recognized for its role in cellular functions, inflammation modulation, and potential therapeutic effects in various diseases.

-

Anti-inflammatory Effects :

- TDHA and its metabolites have been shown to modulate inflammatory pathways. Research indicates that DHA can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell types, including macrophages and adipocytes .

- Specific studies have demonstrated that TDHA enhances the production of resolvins, which are bioactive lipids derived from DHA that help resolve inflammation .

-

Cellular Health :

- TDHA influences cell membrane fluidity and integrity due to its incorporation into phospholipid bilayers, which can enhance cellular signaling and nutrient transport .

- In vitro studies have shown that TDHA can induce apoptosis in cancer cells, particularly in breast cancer cell lines (MDA-MB-231), suggesting a potential role in cancer therapy .

- Metabolic Benefits :

Case Study: Pediatric Cystic Fibrosis

A randomized double-blind controlled trial investigated the effects of TDHA supplementation on pediatric patients with cystic fibrosis (CF). The study included 22 participants who received either TDHA or a placebo for 12 months. Key findings included:

- Pulmonary Function Improvement : Patients receiving TDHA showed significant improvements in forced vital capacity (FVC) and forced expiratory volume (FEV1) compared to the placebo group (p = 0.004 and p = 0.044, respectively) .

- Reduction in Exacerbations : The median number of exacerbations was lower in the TDHA group (1 vs. 2), indicating enhanced respiratory health.

- Safety Profile : The supplementation was well-tolerated with no significant adverse effects reported.

Table 1: Clinical Outcomes from TDHA Supplementation in CF Patients

| Outcome Measure | TDHA Group (n=11) | Placebo Group (n=11) | p-value |

|---|---|---|---|

| Mean Age | 11.7 years | 11.5 years | N/A |

| FVC (liters) | Increased | No significant change | 0.004 |

| FEV1 (liters) | Increased | No significant change | 0.044 |

| Median Exacerbations | 1 | 2 | N/A |

Nutritional Implications

The incorporation of TDHA into dietary supplements has garnered attention due to its potential health benefits. Studies suggest that dietary intake of omega-3 fatty acids, particularly in the form of triglycerides like TDHA, may support cardiovascular health, cognitive function, and overall metabolic health .

Eigenschaften

IUPAC Name |

2,3-bis[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy]propyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-67(70)73-64-66(75-69(72)63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)65-74-68(71)62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h7-12,16-21,25-30,34-39,43-48,52-57,66H,4-6,13-15,22-24,31-33,40-42,49-51,58-65H2,1-3H3/b10-7-,11-8-,12-9-,19-16-,20-17-,21-18-,28-25-,29-26-,30-27-,37-34-,38-35-,39-36-,46-43-,47-44-,48-45-,55-52-,56-53-,57-54- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOFMPBOQLPVEQZ-LBUXZKOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC(COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OCC(OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)COC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H98O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042656 | |

| Record name | Tridocosahexaenoin C22:6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1023.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124596-98-1, 11094-59-0 | |

| Record name | Glyceryl tridocosahexaenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124596981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridocosahexaenoin C22:6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERYL TRIDOCOSAHEXAENOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/679339435D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.